molecular formula C16H21BrN2O B1484951 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile CAS No. 2058319-88-1

5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile

Cat. No. B1484951
CAS RN: 2058319-88-1
M. Wt: 337.25 g/mol
InChI Key: ZDOQFFGQZFRCPQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile (5-Br-2-TMPB) is an organic compound with a wide range of uses in scientific research. It is a substituted benzonitrile molecule with a bromo group attached to the benzonitrile ring and a tetramethylpiperidin-4-yloxy group attached to the nitrogen atom. This compound has a wide range of applications in organic synthesis, as a reagent in organic chemistry, and as a tool in drug discovery.

Scientific Research Applications

5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile has been widely used in the field of organic synthesis and as a reagent in organic chemistry. It has been used as a catalyst in the synthesis of compounds such as imidazolium salts, amides, and sulfonamides. It has also been used as a reagent in the synthesis of heterocyclic compounds such as thiophenes and pyridines. Additionally, this compound has been used as a tool in drug discovery and in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile is not fully understood. However, it is believed that the bromo group attached to the benzonitrile ring acts as a Lewis acid, which can react with nucleophiles such as amines and alcohols. The tetramethylpiperidin-4-yloxy group is believed to act as a nucleophile, which can react with electrophiles such as bromine and other brominated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has the potential to act as a pro-drug, which could be used to deliver active drugs to specific target sites in the body. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, one of the main limitations of using this compound is that it is a highly toxic compound and should be handled with care.

Future Directions

The future directions for 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile include further research into its potential use as a pro-drug, its ability to act as a catalyst in organic synthesis, and its potential use as a tool in drug discovery. Additionally, further research into the biochemical and physiological effects of the compound could provide new insights into its potential therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods.

properties

IUPAC Name

5-bromo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c1-15(2)8-13(9-16(3,4)19-15)20-14-6-5-12(17)7-11(14)10-18/h5-7,13,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQFFGQZFRCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Br)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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